1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Preparation Methods
The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound also interferes with the synthesis of nucleic acids and proteins, leading to the disruption of cellular processes and ultimately cell death[4][4].
Comparison with Similar Compounds
Similar compounds to 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid include other benzothiazole derivatives such as:
- 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
1-(4-ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-9-4-3-5-10-11(9)14-13(19-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNLMFJOGBAVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193394 | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-97-3 | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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